molecular formula C15H8N2O6 B11519032 3-(2,4-Dinitrophenyl)-2H-chromen-2-one

3-(2,4-Dinitrophenyl)-2H-chromen-2-one

Cat. No.: B11519032
M. Wt: 312.23 g/mol
InChI Key: JYLPTNIAOYPVOY-UHFFFAOYSA-N
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Description

Dinitrophenylchromone , is an organic compound with the chemical formula C15H8N2O6. It features a chromone core (a fused benzopyrone ring system) with a 2,4-dinitrophenyl group attached at position 3. The compound appears as a red or orange powder and has a melting point range of 198 to 202 °C .

Preparation Methods

a. Synthetic Routes: One common synthetic route involves the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. This yields 3-(2,4-dinitrophenyl)-2H-chromen-2-one . The reaction can be represented as follows:

2,4-dinitrochlorobenzene+hydrazine sulfateThis compound\text{2,4-dinitrochlorobenzene} + \text{hydrazine sulfate} \rightarrow \text{this compound} 2,4-dinitrochlorobenzene+hydrazine sulfate→this compound

b. Industrial Production: While industrial-scale production methods may vary, the synthesis typically follows similar principles. The compound is used as a precursor in the production of other chemicals.

Chemical Reactions Analysis

3-(2,4-Dinitrophenyl)-2H-chromen-2-one undergoes various reactions, including:

    Hydrazone Formation: It reacts with carbonyl compounds (aldehydes and ketones) to form dinitrophenylhydrazones.

    Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation or reduction processes.

    Substitution Reactions: The 2,4-dinitrophenyl group can participate in substitution reactions.

Scientific Research Applications

a. Chemistry:

    Analytical Chemistry: Used as a reagent for detecting carbonyl compounds.

    Organic Synthesis: Serves as a building block for more complex molecules.

b. Biology and Medicine: c. Industry:

    Chemical Industry: Used in the synthesis of other compounds.

    Research and Development:

Mechanism of Action

The exact mechanism by which 3-(2,4-Dinitrophenyl)-2H-chromen-2-one exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further studies are needed.

Comparison with Similar Compounds

While there are no direct analogs, its unique combination of chromone and dinitrophenyl moieties sets it apart from other compounds.

Properties

Molecular Formula

C15H8N2O6

Molecular Weight

312.23 g/mol

IUPAC Name

3-(2,4-dinitrophenyl)chromen-2-one

InChI

InChI=1S/C15H8N2O6/c18-15-12(7-9-3-1-2-4-14(9)23-15)11-6-5-10(16(19)20)8-13(11)17(21)22/h1-8H

InChI Key

JYLPTNIAOYPVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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